2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone 2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1211395-66-2
VCID: VC7386339
InChI: InChI=1S/C18H22FN3O3/c1-12(2)17-20-21-18(25-17)13-7-9-22(10-8-13)16(23)11-24-15-6-4-3-5-14(15)19/h3-6,12-13H,7-11H2,1-2H3
SMILES: CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)COC3=CC=CC=C3F
Molecular Formula: C18H22FN3O3
Molecular Weight: 347.39

2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

CAS No.: 1211395-66-2

Cat. No.: VC7386339

Molecular Formula: C18H22FN3O3

Molecular Weight: 347.39

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone - 1211395-66-2

Specification

CAS No. 1211395-66-2
Molecular Formula C18H22FN3O3
Molecular Weight 347.39
IUPAC Name 2-(2-fluorophenoxy)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C18H22FN3O3/c1-12(2)17-20-21-18(25-17)13-7-9-22(10-8-13)16(23)11-24-15-6-4-3-5-14(15)19/h3-6,12-13H,7-11H2,1-2H3
Standard InChI Key KQDXRGGGVPJQCR-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)COC3=CC=CC=C3F

Introduction

2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. It is classified as a piperidine derivative, featuring a molecular formula of C_{17}H_{20}FN_{3}O_{2} and a molecular weight of approximately 347.4 g/mol. The compound's Chemical Abstracts Service (CAS) number is 1211395-66-2.

Biological Activity and Potential Applications

The compound's structure, featuring fluorophenyl and oxadiazole moieties, suggests potential biological activity, making it relevant in drug discovery and development. Research into related compounds indicates that modifications on the piperidine and oxadiazole rings can significantly influence biological activity, emphasizing the importance of structure-activity relationship studies.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryDevelopment of pharmaceuticals
Drug DiscoveryPotential for biological activity due to functional groups

Handling and Safety Precautions

Handling precautions are recommended due to the potential reactivity associated with the functional groups present in the molecule. Suppliers provide detailed information on its structure and properties, which is crucial for safe handling and further research.

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